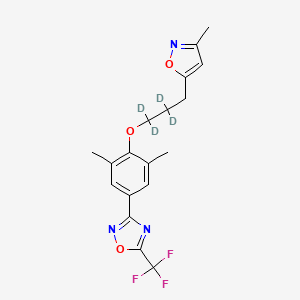

Pleconaril-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pleconaril-d4 is a deuterium-labeled derivative of pleconaril, an antiviral drug that inhibits the replication of picornaviruses, including enteroviruses and rhinoviruses . This compound is primarily used in scientific research as a stable isotope-labeled compound for pharmacokinetic and metabolic studies .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of pleconaril-d4 involves the incorporation of deuterium atoms into the pleconaril molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis . The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published.

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated solvents and reagents to ensure the incorporation of deuterium atoms into the final product. The production process is optimized for yield and purity, ensuring that the final product meets the required specifications for research use .

化学反应分析

Role in Analytical Chemistry

Pleconaril-d4 serves as a stable isotope-labeled internal standard for quantifying pleconaril in biological matrices. Key methodologies include:

-

Sample Preparation :

-

Chromatographic Separation :

Parameter Specification Column XBridge™ C18 (2.1 × 50 mm, 3.5 μm) Mobile Phase 0.2% formic acid/acetonitrile (20:80) Flow Rate Isocratic conditions -

Mass Spectrometric Detection :

Synthetic Pathways (Inferred)

While explicit synthetic routes for this compound are not detailed in the literature, its structure suggests deuterium incorporation at specific positions. Common strategies for deuterated analogs include:

-

Deuterium Exchange :

-

Replacement of hydrogen atoms with deuterium at metabolically stable sites (e.g., methyl or aromatic positions) using deuterated reagents like D₂O or deuterated acids.

-

-

Modular Synthesis :

Stability and Reactivity

-

Thermal Stability :

-

Chemical Inertness :

Comparative Data with Pleconaril

| Property | Pleconaril | This compound |

|---|---|---|

| Molecular Weight | 381.37 g/mol | 385.41 g/mol |

| Key MS Transition | 382.4 → 54.1 | 386.4 → 128.0 |

| Role | Antiviral agent | Analytical standard |

Research Gaps and Limitations

-

No explicit synthetic protocols for this compound are published in the reviewed literature.

-

Mechanistic studies focus on pleconaril’s antiviral activity rather than its deuterated form .

This compound’s primary utility lies in its application as a reliable internal standard for mass spectrometry, ensuring precise quantification of pleconaril in pharmacokinetic studies. Further research is needed to elucidate its synthetic pathways and broader chemical reactivity.

科学研究应用

Pleconaril-d4 is a deuterated form of pleconaril, an antiviral agent that targets viruses in the Picornaviridae family, including enteroviruses and rhinoviruses. this compound is primarily used as a research tool in virology and pharmacology.

Scientific Research Applications

Mechanism of Action this compound functions as a viral capsid inhibitor. It binds to a hydrophobic pocket in viral protein 1, a major component of the viral capsid. This interaction induces conformational changes that prevent the uncoating of the viral RNA, thereby inhibiting viral replication and preventing infection.

Antiviral Activity this compound exhibits antiviral activity against enteroviruses and rhinoviruses by preventing their replication. Clinical trials have shown that pleconaril can decrease viral load and improve clinical outcomes in patients with enterovirus infections. Pleconaril can achieve concentrations above the inhibitory concentration needed to affect over 90% of non-poliovirus enteroviruses in vitro. Its mechanism prevents the virus from attaching to host cells, blocking the infection process.

Metabolic Studies this compound is used in metabolic studies to trace metabolic pathways.

Drug Interactions Research indicates that pleconaril can interact with cytochrome P450 enzymes, especially CYP3A, leading to potential drug-drug interactions. These interactions can change the metabolism of co-administered drugs, requiring careful consideration when prescribing medications with pleconaril. Studies have shown that while pleconaril reduces viral loads, it may also increase the risk of adverse effects due to these interactions.

Clinical Trials Early pleconaril treatment was well tolerated and significantly reduced the duration and severity of colds caused by picornaviruses in adults . Clinical trials have demonstrated the therapeutic value of pleconaril for such illnesses .

Animal Models Pleconaril increased the survival rate in animal models of lethal enterovirus infection and dramatically reduced virus levels in target tissues .

Comparison with Other Antiviral Compounds

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Pleconaril | Phenyloxadiazole | Viral capsid inhibitor | First-in-class drug for enterovirus infections |

| Entecavir | Guanosine analogue | Inhibits hepatitis B virus replication | Primarily used for hepatitis B treatment |

| Cidofovir | Nucleotide analogue | Inhibits viral DNA polymerase | Broad-spectrum antiviral activity |

| Sofosbuvir | Nucleotide analogue | Inhibits hepatitis C virus RNA-dependent RNA polymerase | Direct-acting antiviral for hepatitis C |

This compound's uniqueness lies in its specific targeting of picornaviruses and its application as a labeled compound for metabolic studies, distinguishing it from other antiviral agents that target different viruses or mechanisms.

作用机制

Pleconaril-d4, like pleconaril, exerts its antiviral effects by binding to a hydrophobic pocket in the viral capsid protein . This binding stabilizes the capsid and prevents the uncoating of the viral RNA, thereby inhibiting viral replication . The molecular targets include the viral capsid proteins VP1, VP2, and VP3, which are essential for the virus’s ability to infect host cells .

相似化合物的比较

Similar Compounds

Pirodavir: Another antiviral compound that targets the viral capsid protein and inhibits viral replication.

Vapendavir: A capsid-binding antiviral agent with a similar mechanism of action.

Rupintrivir: An antiviral compound that inhibits the viral protease, a different target compared to pleconaril.

Uniqueness of Pleconaril-d4

This compound is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies by allowing precise tracking and quantification of the compound in biological systems . This makes it a valuable tool in drug development and research.

生物活性

Pleconaril-d4 is a deuterated analog of pleconaril, a viral capsid inhibitor that has shown significant antiviral activity against enteroviruses and rhinoviruses. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, and potential therapeutic implications.

Pleconaril functions by binding to the viral capsid, which prevents the uncoating of the virus and inhibits its replication. This mechanism is particularly effective against picornaviruses, including enteroviruses and rhinoviruses. The binding affinity of this compound is expected to be similar to that of its parent compound, which has been shown to effectively inhibit viral replication at low concentrations.

Efficacy Against Enteroviruses

Research has demonstrated that pleconaril exhibits potent antiviral activity against a variety of enterovirus strains. In vitro studies show that pleconaril can inhibit the replication of 90% of rhinoviruses and over 99% of enteroviruses at concentrations as low as 0.03 μM .

Table 1: Inhibition Concentrations for Enterovirus Strains

| Virus Strain | IC50 (μM) | Sensitivity |

|---|---|---|

| Echovirus 11 | ≤0.03 | Highly sensitive |

| Coxsackievirus A9 | 0.18 | Sensitive |

| Coxsackievirus B3 | 0.001-1.05 | Variable sensitivity |

| Enterovirus 24 | >3.4 | Insensitive |

Clinical Studies

Several clinical trials have assessed the safety and efficacy of pleconaril in treating viral infections caused by picornaviruses. Notably, a randomized double-blind study involving 2,096 participants demonstrated that pleconaril significantly reduced the duration and severity of colds caused by these viruses .

Table 2: Clinical Trial Outcomes

| Outcome | Pleconaril Group (n=1046) | Placebo Group (n=1050) |

|---|---|---|

| Median duration of illness (days) | 6.8 | 7.9 |

| Total symptom severity score reduction (%) | 19% | N/A |

| Adverse events reported (%) | 3% | 3% |

The results indicated that pleconaril-treated patients experienced a reduction in cold symptoms and viral shedding compared to those receiving placebo.

Case Studies

A notable case involved a patient with chronic enteroviral meningoencephalitis who was treated with pleconaril under expanded access protocols. Following treatment with pleconaril (400 mg/day), the patient exhibited significant clinical improvement, suggesting the drug's potential effectiveness in chronic cases .

Safety Profile

Pleconaril has generally been well tolerated in clinical settings, with common adverse effects including headache, nausea, and diarrhea. Most adverse events were mild to moderate in severity . The drug's safety profile is crucial for its use in populations at risk for severe viral infections.

Future Directions

The ongoing development of this compound and its derivatives aims to enhance antiviral efficacy while minimizing side effects. Research into modified analogs continues to explore their potential against resistant strains and other viral pathogens.

Table 3: Selectivity Index of Pleconaril Derivatives

| Compound | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| Pleconaril | <0.03 | >400 | >13,333 |

| Compound A | 6.8 | 203.8 | 29.9 |

| Compound B | 15.6 | >400 | >25.6 |

属性

分子式 |

C18H18F3N3O3 |

|---|---|

分子量 |

385.4 g/mol |

IUPAC 名称 |

3-[3,5-dimethyl-4-[1,1,2,2-tetradeuterio-3-(3-methyl-1,2-oxazol-5-yl)propoxy]phenyl]-5-(trifluoromethyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C18H18F3N3O3/c1-10-7-13(16-22-17(27-24-16)18(19,20)21)8-11(2)15(10)25-6-4-5-14-9-12(3)23-26-14/h7-9H,4-6H2,1-3H3/i4D2,6D2 |

InChI 键 |

KQOXLKOJHVFTRN-WVTKESLNSA-N |

手性 SMILES |

[2H]C([2H])(CC1=CC(=NO1)C)C([2H])([2H])OC2=C(C=C(C=C2C)C3=NOC(=N3)C(F)(F)F)C |

规范 SMILES |

CC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C3=NOC(=N3)C(F)(F)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。